3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole
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Overview
Description
3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a tert-butyl group, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-triazole
- 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-thiadiazole
- 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-pyrazole
Uniqueness
Compared to similar compounds, 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring imparts distinct electronic and steric characteristics, making the compound particularly useful in specific applications such as drug design and materials science .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3 |
InChI Key |
WFJAVLSRTDDOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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